molecular formula C19H15N3O2 B8742567 2,3-Dihydro-2-(2-hydroxyethyl)-3-oxo-5,6-diphenyl-4-pyridazinecarbonitrile CAS No. 82231-98-9

2,3-Dihydro-2-(2-hydroxyethyl)-3-oxo-5,6-diphenyl-4-pyridazinecarbonitrile

Cat. No. B8742567
CAS RN: 82231-98-9
M. Wt: 317.3 g/mol
InChI Key: KYJIQDDWMKBSEL-UHFFFAOYSA-N
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Patent
US04545810

Procedure details

17.7 grams (0.065 mole) of the product of Example 1 was dissolved in 60 mls of dry dimethylformamide along with 0.25 grams of potassium hydroxide and 7.5 grams (0.085 mole) of ethylene carbonate. The mixture was heated to 100° C. and maintained for 2 hours until no carbon dioxide was liberated. The solution was then heated at 110° C. for 30 minutes. The solution was filtered and the dimethylformamide was distilled under reduced pressure with a mechanical pump. The solid was dried in a drying pistol using xylene as the solvent. The residual solid was recrystallized from ethyl alcohol to give 10.4 grams (50%) yield of a solid melting at 197°-198° C. Calculated for C19H15N3O2, C, 71.9; H, 4.8; N, 13.2. Found: C, 71.7; H, 4.71; N, 13.5. The infrared spectra showed the OH group at 2.9μ, the nitrile band at 4.5μ, and the carbonyl band at 6.0μ. The NMR confirmed that the product was the desired material.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](=[O:21])[NH:5][N:6]=[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)#[N:2].[OH-].[K+].C1(=O)O[CH2:27][CH2:26][O:25]1.C(=O)=O>CN(C)C=O>[OH:25][CH2:26][CH2:27][N:5]1[C:4](=[O:21])[C:3]([C:1]#[N:2])=[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
C(#N)C=1C(NN=C(C1C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
0.25 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7.5 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated at 110° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solution was filtered
DISTILLATION
Type
DISTILLATION
Details
the dimethylformamide was distilled under reduced pressure with a mechanical pump
CUSTOM
Type
CUSTOM
Details
The solid was dried in a drying pistol
CUSTOM
Type
CUSTOM
Details
The residual solid was recrystallized from ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
OCCN1N=C(C(=C(C1=O)C#N)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.